N-Phenyl-1-anthramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

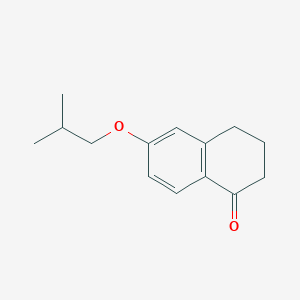

N-Phenyl-1-anthramine is an organic compound with the molecular formula C20H15N . It is also known by other names such as N-phenylanthracen-1-amine and 1-Anilinoanthracene .

Molecular Structure Analysis

The molecular structure of N-Phenyl-1-anthramine consists of a phenyl group (C6H5) attached to an anthracene molecule at the 1-position . The InChI representation of the molecule isInChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H .

Scientific Research Applications

Determination of Organolithium and Organomagnesium Reagents

N-Phenyl-1-naphthylamine is utilized in analytical chemistry as a method for determining the concentration of organolithium and organomagnesium reagents. This application is crucial for quantifying these reagents in various chemical reactions and processes .

Hydrophobic Probe in Membrane Studies

This compound serves as a hydrophobic probe to study phase transitions of membrane lipids in whole cells. It helps in understanding the behavior of lipids under different conditions, which is essential for cell membrane research .

Fluorescent Probe for Surfactants

It can be used as a fluorescent probe for determining the critical micelle concentration of surfactants. This is important in the study of surfactant behavior, which has implications in fields like material science and biochemistry .

Electrochemical Sensing

N-Phenyl-1-naphthylamine is involved in electrochemical sensing applications. It can be used to develop sensors for detecting various substances, which has potential uses in environmental monitoring and diagnostics .

Study of Inclusion Complexes

The interaction between N-Phenyl-1-naphthylamine and β-cyclodextrin has been studied to form inclusion complexes. This research is significant for understanding molecular interactions and designing drug delivery systems .

Safety and Hazards

Future Directions

While there is limited information on the future directions of N-Phenyl-1-anthramine, its potential as a fluorescent probe in studying the interactions of antibiotics with bacterial membranes suggests it could have applications in biomedical research . Another source suggests that N-Phenyl-1-anthramine could have potential applications in electrochemical sensing .

Mechanism of Action

Mode of Action

It has been used as a fluorescent probe , suggesting that it may interact with its targets through fluorescence mechanisms. The exact nature of these interactions and the resulting changes require further investigation.

Biochemical Pathways

It’s noted that N-Phenyl-1-anthramine has been used in fluorescence studies , which could imply its involvement in pathways related to fluorescence or light emission

properties

IUPAC Name |

N-phenylanthracen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-18(11-3-1)21-20-12-6-9-17-13-15-7-4-5-8-16(15)14-19(17)20/h1-14,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOIZKZASBFCJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC4=CC=CC=C4C=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613978 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-1-anthramine | |

CAS RN |

98683-00-2 |

Source

|

| Record name | N-Phenylanthracen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B1369980.png)

![N-Methyl-(7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylamine](/img/structure/B1369984.png)

![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)

![Amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione](/img/structure/B1370002.png)